molecular formula C9H10N2O3S B1450861 (7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1105190-78-0

(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B1450861
CAS No.: 1105190-78-0
M. Wt: 226.25 g/mol
InChI Key: IWXQNYLILCZMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” is a chemical compound with the molecular formula C9H10N2O3S . Its molecular weight is 226.25 .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on pyrimidine and thiazole derivatives has revealed their importance in synthetic chemistry, offering pathways to new compounds with potential therapeutic and industrial applications. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acids demonstrates the versatility of pyrimidine nuclei in creating biologically active molecules (R. Nandha Kumar et al., 2001). Such synthetic routes not only expand the chemical space of pyrimidine derivatives but also underline the structural adaptability essential for the development of novel compounds with tailored properties.

Biological Significance and Applications

The structural motif of pyrimidines, including thiazolo[3,2-a]pyrimidines, is crucial in medicinal chemistry due to its presence in compounds with significant biological activities. The review on the synthetic utilities of compounds for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] underscores the broad applicability of pyrimidine derivatives in creating bioactive molecules with potential as pharmaceuticals (M. Ibrahim, 2011). These findings highlight the critical role of pyrimidine and thiazole rings in drug discovery, pointing to their potential in targeting a wide range of diseases.

Catalysis and Green Chemistry

The development of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, as explored by Mehul P. Parmar et al. (2023), illustrates the intersection of pyrimidine chemistry with green synthesis and catalysis (Mehul P. Parmar et al., 2023). This research not only contributes to the sustainable production of pyrimidine derivatives but also opens up new avenues for the application of these compounds in various fields, including materials science and pharmaceuticals.

Optoelectronic Materials

The integration of pyrimidine structures into optoelectronic materials has been a subject of interest, with quinazolines and pyrimidines being utilized in the development of luminescent small molecules and chelate compounds. These materials find applications in electronic devices, highlighting the potential of pyrimidine derivatives in advancing technology and innovation (G. Lipunova et al., 2018).

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-5-2-7(12)11-6(3-8(13)14)4-15-9(11)10-5/h2,6H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXQNYLILCZMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 3
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 5
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 6
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.